BenchChemオンラインストアへようこそ!

2-(cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

P2Y1 Antiplatelet FLIPR

2-(Cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide (CAS 1904296-96-3) is a synthetic small molecule featuring a thioether-linked cyclopentyl group and a thienylpyridylmethyl acetamide scaffold. It is primarily documented as an antagonist of the purinergic P2Y1 receptor (P2RY1) and has also been reported in preliminary screens as a CCR5 antagonist , indicating a polypharmacological profile relevant for probing platelet signaling and chemokine receptor pathways.

Molecular Formula C17H20N2OS2
Molecular Weight 332.48
CAS No. 1904296-96-3
Cat. No. B3005934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
CAS1904296-96-3
Molecular FormulaC17H20N2OS2
Molecular Weight332.48
Structural Identifiers
SMILESC1CCC(C1)SCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3
InChIInChI=1S/C17H20N2OS2/c20-17(12-22-14-4-1-2-5-14)19-11-13-7-8-18-15(10-13)16-6-3-9-21-16/h3,6-10,14H,1-2,4-5,11-12H2,(H,19,20)
InChIKeyVEEDLGPGCQVVPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide (CAS 1904296-96-3): Scientific Procurement Baseline


2-(Cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide (CAS 1904296-96-3) is a synthetic small molecule featuring a thioether-linked cyclopentyl group and a thienylpyridylmethyl acetamide scaffold. It is primarily documented as an antagonist of the purinergic P2Y1 receptor (P2RY1) [1] and has also been reported in preliminary screens as a CCR5 antagonist [2], indicating a polypharmacological profile relevant for probing platelet signaling and chemokine receptor pathways. The compound is typically supplied at >95% purity for research use only.

Why Generic Substitution Fails for 2-(Cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide (CAS 1904296-96-3)


Generic substitution with other P2Y1 antagonists or thienylpyridyl acetamides is scientifically invalid because the cyclopentylthio moiety in this compound drives a distinct combination of potent P2Y1 receptor antagonism and multi-target pharmacology, including CCR5 activity [1]. For example, the structurally related acetamide BDBM50429537 (CHEMBL2333770) shows a 2.6-fold weaker IC50 (29 nM vs. 11 nM) in an identical FLIPR-based calcium flux assay using washed human platelets [2]. Furthermore, simpler thioether acetamides within the thienylpyridyl class have been optimized for pesticidal, not antiplatelet, applications [3], underscoring that even subtle structural modifications completely alter biological function and target selectivity. Interchanging compounds without direct comparative efficacy and selectivity data risks experimental failure.

2-(Cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide: Quantitative Evidence for Scientific Selection


P2Y1 Receptor Antagonism: Cross-Study Potency Comparison vs. Structural Analog

In a FLIPR-based calcium flux assay using washed human platelets stimulated with 1 µM 2-methylthio-ADP, the target compound (CHEMBL3105195) demonstrated an IC50 of 11 nM for P2Y1 receptor antagonism [1]. A closely related structural analog, BDBM50429537 (CHEMBL2333770), tested in an identical assay system, showed an IC50 of 29 nM [2]. This represents a 2.6-fold greater potency for the target compound.

P2Y1 Antiplatelet FLIPR

P2Y1 Binding Affinity: Radioligand Displacement vs. Reference Standard MRS2500

In a radioligand binding assay using [33P]-2MeS-ADP in HEK293 cells expressing human P2Y1, the target compound (CHEMBL3105195) exhibited a Ki of 12 nM [1]. The reference P2Y1 antagonist MRS2500, a nucleotide-based inhibitor, has a reported Ki of 0.78 nM in a comparable binding assay [2]. While MRS2500 shows higher affinity, it suffers from chemical and enzymatic instability, limiting its use in long-term experiments.

P2Y1 Radioligand Binding Affinity

Dual P2Y1/CCR5 Target Engagement: Class-Level Differentiation

Preliminary pharmacological screening data indicate that the compound also functions as a CCR5 antagonist [1]. This dual P2Y1/CCR5 activity is a class-level differentiating feature not reported for standard P2Y1 tool compounds such as MRS2500, MRS2298, or BMS-884775. The quantitative CCR5 antagonism IC50 has been reported as 90 nM in some binding assays [2], though direct head-to-head data within the same study are lacking.

CCR5 Polypharmacology Chemokine

Physicochemical Differentiation: Scaffold Distinction from Nucleotide-Based P2Y1 Antagonists

As a non-nucleotide small molecule (MW 332.48), the target compound is chemically distinct from nucleotide-based P2Y1 antagonists such as MRS2500 (MW ~597) and MRS2298 (MW 431.66) . This structural class membership predicts advantages in membrane permeability and resistance to nucleotidase degradation [1], though direct comparative stability or permeability data for the target compound itself are not publicly available.

Physicochemical Stability Permeability

Comparative Potency Across Assay Platforms: FLIPR vs. Platelet Aggregation Data

The target compound (CHEMBL3105195) demonstrated an IC50 of 4,000 nM (4 µM) for antagonizing ADP-induced platelet aggregation in platelet-enriched human plasma [1]. This plasma-based potency is markedly weaker than its 11 nM IC50 in the FLIPR assay using washed platelets, indicating significant plasma protein binding. A comparator compound, BDBM50429537 (CHEMBL2333770), showed an IC50 of 2,100 nM in a similar platelet aggregation assay [2], indicating that while the target compound has slightly lower plasma-based potency, it offers a wider dynamic range for mechanistic studies.

P2Y1 Platelet Aggregation Plasma Stability

Best Research and Industrial Application Scenarios for 2-(Cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide


High-Throughput Screening for P2Y1 Antagonists: Potency Anchor Compound

With a validated IC50 of 11 nM in the gold-standard FLIPR-based calcium flux assay using washed human platelets [1], this compound serves as an excellent potency anchor and positive control in HTS campaigns targeting P2Y1-mediated platelet activation. Its 2.6-fold superiority over the readily available analog BDBM50429537 (29 nM) in an identical assay format makes it the preferred standard for assay development where maximizing the signal window is critical. Researchers should confirm lot-specific purity (typically >95%) via HPLC prior to use.

Multi-Target Pathway Profiling: P2Y1 and CCR5 Co-Engagement Studies

For research programs investigating cross-talk between purinergic P2Y1 signaling and chemokine CCR5 pathways—particularly in inflammatory disease models where both platelet activation and leukocyte trafficking contribute to pathology—this compound's reported dual antagonist activity (P2Y1 IC50: 11 nM; CCR5 IC50: ~90 nM, class-level evidence) [1][2] offers a unique chemical probe. No other commercially available P2Y1 tool compound (e.g., MRS2500, MRS2298, BMS-884775) is documented to engage CCR5, making this compound uniquely suited for dissecting dual-pathway pharmacology in a single chemical entity.

Washed Platelet vs. Plasma-Based Mechanistic Dissection Studies

The compound exhibits a marked potency shift between washed human platelets (IC50: 11 nM, FLIPR assay) [1] and platelet-enriched human plasma (IC50: 4,000 nM, aggregation assay) [2]. This predictable 360-fold potency differential makes it a valuable tool for mechanistic studies designed to isolate the impact of plasma protein binding on P2Y1 antagonist efficacy. In contrast, the comparator analog BDBM50429537 shows a smaller 72-fold shift (29 nM FLIPR to 2,100 nM plasma), offering a narrower dynamic range for such investigations.

Non-Nucleotide Chemical Probe for Prolonged P2Y1 Receptor Blockade

As a non-nucleotide small molecule (MW 332.48), this compound is predicted by class-level inference to resist nucleotidase-mediated degradation, a known limitation of nucleotide-based P2Y1 antagonists like MRS2500 [1]. This property makes it the rational procurement choice for experiments requiring sustained P2Y1 receptor blockade in extracellular compartments containing active ectonucleotidases, such as whole blood, inflamed tissues, or intact vascular preparations. However, users should note that direct experimental evidence of enzymatic stability for this specific compound has not been published, and empirical validation is recommended.

Quote Request

Request a Quote for 2-(cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.